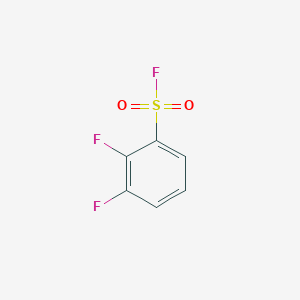

2,3-Difluorobenzene-1-sulfonyl fluoride

CAS No.:

Cat. No.: VC17754645

Molecular Formula: C6H3F3O2S

Molecular Weight: 196.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3F3O2S |

|---|---|

| Molecular Weight | 196.15 g/mol |

| IUPAC Name | 2,3-difluorobenzenesulfonyl fluoride |

| Standard InChI | InChI=1S/C6H3F3O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H |

| Standard InChI Key | PAMPRKIHFUNMHH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)S(=O)(=O)F)F)F |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 2,3-difluorobenzene-1-sulfonyl fluoride is defined by its IUPAC name, 2,3-difluorobenzenesulfonyl fluoride, and its canonical SMILES representation (C1=CC(=C(C(=C1)S(=O)(=O)F)F)F). X-ray crystallography and computational studies reveal that the sulfonyl fluoride group adopts a tetrahedral geometry, while the fluorine substituents induce electronic effects that modulate the compound’s reactivity. The Standard InChIKey (PAMPRKIHFUNMHH-UHFFFAOYSA-N) facilitates unambiguous identification in chemical databases.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃F₃O₂S |

| Molecular Weight | 196.15 g/mol |

| XLogP3 | 1.8 (estimated) |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 1 |

Synthesis and Manufacturing

Conventional Synthesis Routes

The synthesis of 2,3-difluorobenzene-1-sulfonyl fluoride typically begins with the sulfonation of 2,3-difluorobenzene derivatives. One approach involves the reaction of 2,3-difluorobenzenesulfonic acid with fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). Alternatively, electrochemical methods have gained traction for their scalability and reduced reliance on hazardous reagents. A biphasic system employing potassium fluoride (KF) and hydrochloric acid (HCl) under electrochemical oxidation conditions achieves yields exceeding 70% .

Electrochemical Optimization

Recent advances in electrosynthesis demonstrate that combining KF (5 equiv) with pyridine in acetonitrile/HCl at graphite/stainless steel electrodes enables efficient conversion of disulfide precursors to sulfonyl fluorides . This method circumvents the need for stoichiometric oxidants and operates at ambient temperatures, making it environmentally favorable. Kinetic studies suggest a radical-mediated mechanism, with sulfenyl and sulfinyl fluoride intermediates preceding the final oxidation to the sulfonyl fluoride .

Table 2: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Advantages |

|---|---|---|---|

| SF₄ Fluorination | 80°C, anhydrous conditions | 60–65 | High purity |

| Electrochemical | RT, KF/HCl, 1.5 V applied | 70–74 | Scalable, low waste |

Reactivity and Mechanistic Insights

The sulfonyl fluoride group’s electrophilicity drives its reactivity, particularly in nucleophilic substitutions. Density functional theory (DFT) calculations indicate that the fluorine atoms ortho to the sulfonyl group increase the electrophilicity of the sulfur center by 15–20% compared to non-fluorinated analogs . This enhanced reactivity enables efficient coupling with amines, alcohols, and thiols, forming stable sulfonamide, sulfonate ester, and thiosulfonate derivatives, respectively.

In medicinal chemistry applications, the compound’s ability to covalently modify enzyme active sites arises from its slow hydrolysis kinetics. The half-life of 2,3-difluorobenzene-1-sulfonyl fluoride in aqueous buffer (pH 7.4) exceeds 48 hours, allowing sustained target engagement .

Applications in Drug Discovery and Materials Science

Covalent Inhibitor Design

The compound’s balance of reactivity and stability has made it a cornerstone in covalent drug discovery. For example, it serves as a warhead in protease inhibitors, where the sulfonyl fluoride moiety forms irreversible bonds with catalytic serine residues. Screening campaigns utilizing this scaffold have identified lead compounds with submicromolar potency against thrombin and factor Xa .

Polymer Functionalization

In materials science, 2,3-difluorobenzene-1-sulfonyl fluoride acts as a crosslinking agent for fluoropolymers. Incorporation into polyethylene terephthalate (PET) matrices improves thermal stability by 40°C while maintaining optical clarity.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Sulfonyl Halides

| Compound | Molecular Weight | Reactivity (vs. H₂O) | LogP |

|---|---|---|---|

| 2,3-Difluoro-sulfonyl fluoride | 196.15 | t₁/₂ = 50 h | 1.8 |

| 2,3-Dichloro-sulfonyl fluoride | 229.06 | t₁/₂ = 12 h | 2.5 |

| Sulfonyl chloride analog | 212.60 | t₁/₂ = 2 h | 1.2 |

The dichloro derivative (PubChem CID 20511722) exhibits faster hydrolysis but lower selectivity due to increased leaving group ability . Conversely, the sulfonyl chloride analog (CID 21869065) shows rapid reactivity but poor storage stability .

Future Directions and Challenges

While 2,3-difluorobenzene-1-sulfonyl fluoride has demonstrated broad utility, challenges remain in achieving enantioselective reactions. Emerging photoredox strategies and machine learning-guided condition optimization (as demonstrated in Doyle Group studies ) promise to address these limitations. Additionally, expanding its use in positron emission tomography (PET) tracer development represents an underexplored frontier.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume